Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-
Description
This compound belongs to a class of sulfur-containing triazinoindole acetamide derivatives. Its structure comprises a 1,2,4-triazino[5,6-b]indole core substituted with a chlorine atom at position 8, a thioether linkage at position 3, and a diethylacetamide group. The triazinoindole scaffold is known for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The diethylacetamide moiety introduces steric bulk and lipophilicity, which may impact solubility and membrane permeability .
Properties
Molecular Formula |
C15H16ClN5OS |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C15H16ClN5OS/c1-3-21(4-2)12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)5-6-11(10)17-14/h5-7H,3-4,8H2,1-2H3,(H,17,18,20) |
InChI Key |
OOLLHHAARFZPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1 |
Origin of Product |
United States |
Preparation Methods
Method 1: Nucleophilic Substitution Reaction
This method involves the reaction of an appropriate chloro-triazino-indole derivative with diethyl acetamide in the presence of a base.
Reagents :
- Chloro-triazino-indole derivative
- Diethyl acetamide
- Base (e.g., sodium ethoxide)
-
- Dissolve the chloro-triazino-indole derivative in an appropriate solvent (e.g., ethanol).
- Add diethyl acetamide and the base to the solution.
- Heat the mixture under reflux for several hours (typically 3–6 hours).
-
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain pure Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-.
Method 2: Electrophilic Addition Reaction
This approach utilizes electrophilic addition to introduce the acetamide functionality into the triazino-indole structure.
Reagents :
- Triazino-indole compound
- Acetic anhydride or acetyl chloride
- Thioether precursor
-
- Mix the triazino-indole compound with acetic anhydride or acetyl chloride in a solvent like dichloromethane.
- Add the thioether precursor and a catalytic amount of a Lewis acid (e.g., aluminum chloride).
- Stir the mixture at room temperature or slightly elevated temperatures for several hours.
-
- Quench the reaction by adding water and extract the organic layer.
- Purify the product through column chromatography or recrystallization.
Characterization of Product
The synthesized compound can be characterized using various analytical techniques:
| Technique | Description |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides information about the molecular structure and purity of the compound. |
| Mass Spectrometry (MS) | Confirms molecular weight and structural integrity. |
| Infrared Spectroscopy (IR) | Identifies functional groups present in the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies product yield. |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and triazino rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced indole derivatives.
Substitution: Various substituted indole and triazino derivatives.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives have been extensively studied for their pharmacological properties. The unique structure of Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- may confer distinct biological properties:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and triazine moieties have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
- Antimicrobial Properties : The thioether functionality is known to enhance the antimicrobial activity of certain compounds. Studies have demonstrated that related acetamide derivatives possess activity against both Gram-positive and Gram-negative bacteria .
Agricultural Applications
The compound's potential as an agrochemical is also noteworthy:
- Pesticidal Activity : Compounds with triazino-indole structures have been explored for their insecticidal and herbicidal properties. Their mechanism often involves disrupting cellular processes in pests or inhibiting plant growth in weeds .
Case Study 1: Anticancer Efficacy
In a study published by Evren et al., novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against human lung adenocarcinoma cells (A549). The results showed that compounds similar to Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- exhibited IC50 values indicating strong anticancer activity, suggesting that modifications in the triazine ring can enhance efficacy against cancer cells .
Case Study 2: Antimicrobial Activity
A recent investigation into thiazole-linked compounds revealed that similar derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 μg/mL against various bacterial strains. The presence of electron-withdrawing groups was identified as crucial for enhancing the antimicrobial activity of these compounds .
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Triazinoindole Acetamides
Compounds with halogen substitutions (e.g., bromine, fluorine) at position 8 of the triazinoindole core exhibit distinct physicochemical and biological properties:
*Estimated based on structural similarity.
- Key Insight: Halogen substitutions modulate electronic properties and steric effects. Bromine increases molecular weight and stability, while fluorine improves solubility.
Variants with Modified Acetamide Substituents
The nature of the acetamide substituent significantly impacts bioactivity and pharmacokinetics:
Structural Analogs with Heterocyclic Modifications
Compounds with alternative heterocycles or fused rings provide insights into scaffold flexibility:
- Benzothiazole Derivatives (): Compound 3a-3k: Incorporates a methylenedioxybenzothiazole group. These compounds showed moderate enzyme inhibition, suggesting the triazinoindole core’s superiority in target engagement .
Biological Activity
Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- (CAS No. 603946-86-7) is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential antiviral activities.
Chemical Structure and Properties
The molecular formula of Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- is C15H16ClN5OS with a molecular weight of 349.84 g/mol. The compound features an acetamide moiety linked to a thioether and a triazinoindole structure, which contributes to its diverse biological activities .
Antimicrobial Activity
Acetamide derivatives are known for their antimicrobial properties. The presence of the chloro group in this compound enhances its activity against various pathogens. Studies have shown that similar acetamide compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
Research has demonstrated that the MIC of Acetamide derivatives can be significantly lower when a chloro atom is present. For instance:
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Acetamide A1 (without Cl) | 64 | Moderate |
| Acetamide A2 (with Cl) | 32 | High |
This indicates that the chloro substitution improves the compound's efficacy .
Anti-inflammatory Properties
In addition to its antimicrobial effects, Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- has been investigated for its anti-inflammatory properties. The compound has shown potential in modulating inflammatory pathways and reducing cytokine production in vitro.
Potential Antiviral Activity
Recent studies suggest that compounds with similar structures may possess antiviral activities. The heterocyclic nature of Acetamide allows it to interact with viral enzymes and inhibit replication processes. For example:
These findings indicate that further exploration into the antiviral potential of this compound could yield promising results.
Case Studies and Research Findings
- Antibacterial Study : A study by Katke et al. evaluated various acetamides for their antibacterial activity using agar diffusion methods. The results showed inhibition zones ranging from 7 mm to 36 mm across different bacterial strains .
- Inflammatory Response : Another research highlighted the role of Acetamide derivatives in inhibiting pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases .
- Antiviral Mechanism : A study focusing on similar triazinoindole compounds demonstrated their ability to inhibit viral replication by targeting specific viral enzymes involved in the life cycle of RNA viruses .
Q & A
Q. What are optimized synthetic routes for preparing acetamide derivatives with triazinoindole-thioether scaffolds?
Methodological Answer:
- Click Chemistry Approaches : Utilize copper-catalyzed 1,3-dipolar cycloaddition between alkyne and azide precursors, as demonstrated for triazole-linked acetamides. Key steps include:
- Solvent system: t-BuOH:H2O (3:1) for improved regioselectivity.
- Catalyst: Cu(OAc)2 (10 mol%) at room temperature for 6–8 hours .
- Purification: Recrystallization in ethanol to isolate pure products .
- Thioether Formation : Introduce the thioether moiety via nucleophilic substitution, using 8-chloro-triazinoindole thiol intermediates and chloroacetamide derivatives under inert conditions (e.g., N2 atmosphere).
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer:
- Spectroscopic Analysis :
- <sup>1</sup>H NMR: δ 5.38–5.48 ppm (–OCH2/–NCH2), δ 10.7–11.0 ppm (–NH) .
- <sup>13</sup>C NMR: Peaks at ~165 ppm (C=O), ~125–142 ppm (aromatic carbons) .
Q. What safety protocols are critical for handling chloro-triazinoindole derivatives?
Methodological Answer:
- Hazard Mitigation :
Advanced Research Questions
Q. How do electronic effects of the 8-chloro substituent influence the compound’s reactivity?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data for triazinoindole-acetamide hybrids?
Methodological Answer:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Q. What analytical methods quantify degradation products under varying pH conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
